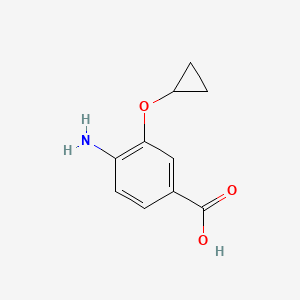

4-Amino-3-cyclopropoxybenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

4-amino-3-cyclopropyloxybenzoic acid |

InChI |

InChI=1S/C10H11NO3/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3,11H2,(H,12,13) |

InChI Key |

ANQCBWBTSSRHTD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for 4 Amino 3 Cyclopropoxybenzoic Acid

Retrosynthetic Analysis and Key Synthetic Disconnections for the Benzoic Acid Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 4-Amino-3-cyclopropoxybenzoic acid, the primary disconnections involve the carbon-nitrogen (C-N) bond of the amino group and the carbon-oxygen (C-O) bond of the cyclopropoxy ether.

A logical retrosynthetic approach would first disconnect the amino group. This leads to a key intermediate, a substituted benzoic acid with a nitro group, which can then be reduced to the desired amine. This strategy is often preferred to avoid potential complications with the reactivity of the amino group during other synthetic steps. amazonaws.com

The second key disconnection is the ether linkage of the cyclopropoxy group. This bond can be retrosynthetically cleaved to a phenol (B47542) and a cyclopropyl (B3062369) halide or a related cyclopropylating agent. This disconnection simplifies the aromatic core to a di-substituted benzoic acid derivative.

Therefore, a plausible retrosynthetic pathway starts with a readily available substituted benzene (B151609) derivative, such as 4-chloro-3-nitrobenzoic acid or a related compound. This starting material can then be subjected to a series of reactions to introduce the cyclopropoxy and amino functionalities in a controlled manner.

Development and Optimization of Synthetic Routes to this compound

The forward synthesis of this compound typically involves a multi-step sequence that requires careful control of reaction conditions to achieve the desired regioselectivity and yield.

Strategies for Regioselective Installation of the Amino Group

The regioselective introduction of the amino group at the C-4 position of the benzoic acid ring is a critical step. A common and effective strategy is to start with a precursor containing a nitro group at the desired position. The nitro group acts as a directing group and can be readily reduced to an amino group in a later step.

For instance, starting with a 3-substituted-4-nitrobenzoic acid derivative, the nitro group can be reduced to an amine using various established methods. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a widely used and efficient method for this transformation. chemicalbook.comgoogle.com Other reducing agents, such as tin(II) chloride or iron in acidic media, can also be employed. prepchem.com The choice of reducing agent may depend on the presence of other functional groups in the molecule to avoid undesired side reactions.

Methodologies for the Introduction of the Cyclopropoxy Substituent

The formation of the cyclopropoxy ether linkage is another key transformation. A common method for this is the Williamson ether synthesis, which involves the reaction of a phenoxide with a cyclopropyl halide. In the context of synthesizing this compound, this would typically involve a 3-hydroxybenzoic acid derivative as the starting material.

One potential route starts with 3-hydroxy-4-nitrobenzoic acid. The phenolic hydroxyl group can be deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide is then reacted with a cyclopropylating agent, such as cyclopropyl bromide or cyclopropyl iodide, to form the cyclopropoxy ether. The nitro group is subsequently reduced to the amino group to yield the final product.

Optimization of this step often involves the choice of base, solvent, and reaction temperature to maximize the yield and minimize side reactions.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Purification of the intermediates and the final product, this compound, is essential to obtain a compound of high purity. Common purification techniques include:

Crystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure compound. Recrystallization from hot water or dilute alcohol has been reported for similar compounds. prepchem.com

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differential solubilities in two immiscible liquid phases. For example, after a reaction, the product might be extracted into an organic solvent, leaving water-soluble impurities behind. bond.edu.au

Chromatography: Column chromatography is a powerful technique for separating compounds with similar polarities. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (the mobile phase) is used to elute the components at different rates.

Filtration: This technique is used to separate solid products from a liquid reaction mixture or to remove solid impurities. chemicalbook.com

The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities. Often, a combination of these techniques is required to achieve the desired level of purity. For instance, after a reaction, the mixture might be subjected to an extraction, followed by crystallization of the isolated crude product.

Comparative Analysis of Synthetic Efficiencies and Scalability

A route that begins with a commercially available and inexpensive starting material and proceeds with high-yielding reactions in a minimal number of steps is generally preferred. For industrial-scale production, the scalability of each step is a critical consideration. Reactions that require cryogenic temperatures, high pressures, or expensive and hazardous reagents may be less suitable for large-scale synthesis.

A detailed analysis would involve comparing the percentage yield of each step, the cost of starting materials and reagents for each proposed route, and the operational complexity and safety considerations for scaling up the synthesis. This allows for the selection of the most economically viable and sustainable manufacturing process.

Chemical Reactivity and Derivatization Strategies of 4 Amino 3 Cyclopropoxybenzoic Acid

Exploration of Reaction Mechanisms Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, typically undergoing nucleophilic acyl substitution. The reactivity of the carboxyl group can be enhanced by converting the hydroxyl portion into a better leaving group.

Common transformations of the carboxylic acid moiety include:

Deprotonation: As an acid, the most fundamental reaction is deprotonation with a base to form a carboxylate salt.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Borane (BH₃) is also an effective reagent for this transformation and offers high selectivity, often not affecting other functional groups like nitro groups that might be present in analogs.

Conversion to Acid Chlorides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride. This intermediate is not typically isolated and is used directly for subsequent reactions like esterification or amidation.

The general mechanism for reactions at the carboxyl group involves the activation of the carbonyl carbon, making it more susceptible to nucleophilic attack. For instance, in acid-catalyzed reactions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.

Investigation of Reactivity at the Aromatic Amino Group

The aromatic amino group is a potent nucleophile and a strong activating group for the benzene (B151609) ring. Its reactivity is central to many derivatization strategies. The lone pair of electrons on the nitrogen atom can readily attack electrophiles, and it strongly influences the regioselectivity of electrophilic aromatic substitution reactions.

Key reactions involving the amino group include:

Salt Formation: As a basic site, the amino group readily reacts with acids to form ammonium (B1175870) salts. This is often a crucial consideration during reactions involving the carboxylic acid, as acidic conditions will protonate the amine.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). Diazonium salts are highly versatile intermediates that can be substituted with a wide range of nucleophiles.

The nucleophilicity of the amino group makes it prone to reactions like acylation, alkylation, and arylation, which are discussed in more detail in subsequent sections.

Chemical Transformations and Stability of the Cyclopropoxy Ring System

The cyclopropoxy group, an ether of the highly strained cyclopropane (B1198618) ring, is generally considered stable. The high C-H bond dissociation energy of the cyclopropyl (B3062369) ring makes it less prone to oxidative metabolism compared to other alkyl groups. However, the ring's inherent strain (approximately 115 kJ/mol) means it can undergo ring-opening reactions under specific conditions. nih.gov

Factors influencing the stability of the cyclopropoxy ring include:

Acid/Lewis Acid Catalysis: Strong acidic conditions or the presence of Lewis acids can promote the ring opening of cyclopropanes, particularly those with activating donor-acceptor substitution patterns. researchgate.net

Oxidative Conditions: While relatively stable to oxidation, certain enzymatic systems (like cytochrome P450) or strong chemical oxidants can lead to oxidation and potential ring cleavage, especially when the cyclopropyl group is attached to an amine.

Radical Reactions: The cyclopropyl group is generally less effective at stabilizing adjacent radicals compared to a double bond. nih.gov

In the context of derivatizing 4-Amino-3-cyclopropoxybenzoic acid, it is crucial to select reaction conditions that are mild enough to preserve the integrity of the cyclopropoxy ring. For most standard derivatization reactions of the carboxylic acid and amino groups (e.g., Fischer esterification, amide coupling with EDC, N-acylation), the cyclopropoxy ring is expected to remain intact.

Advanced Derivatization Strategies for Functionalization and Analog Generation

Esterification and amidation are fundamental methods for modifying the carboxylic acid group, which can alter the molecule's polarity, solubility, and biological interactions.

Esterification: A common method for esterification is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). google.comwaters.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. google.com

Example Analogous Reaction: Fischer Esterification of 4-Amino-3-nitrobenzoic Acid google.com

| Reactant | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Amino-3-nitrobenzoic acid | Methanol, Sulfuric Acid (catalytic) | Reflux | Methyl 4-amino-3-nitrobenzoate | High |

Amidation: Directly forming an amide from a carboxylic acid and an amine is challenging because the basic amine can deprotonate the carboxylic acid to form an unreactive salt. This is overcome by using coupling agents . Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride, before reaction with the amine. nih.govmasterorganicchemistry.com

General Reaction Scheme for Amidation using EDC:

| Starting Material | Reagents | Solvent | General Product |

|---|---|---|---|

| This compound | Amine (R-NH₂), EDC, HOBt | DMF or DCM | 4-Amino-3-cyclopropoxy-N-(R)-benzamide |

The nucleophilic amino group is a prime target for introducing a wide array of substituents.

Acylation: N-acylation is readily achieved by treating the amino group with acylating agents like acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct. libretexts.org This reaction is often used as a protective strategy for the amino group or to introduce specific acyl moieties for SAR studies.

Alkylation: N-alkylation can be performed using alkyl halides, though this method can sometimes lead to over-alkylation. More controlled methods, such as reductive amination with an aldehyde or ketone, or specialized catalytic methods like hydrogen-borrowing catalysis with alcohols, offer greater selectivity for mono-alkylation. researchgate.netwikipedia.orgnih.gov

Arylation: N-arylation can be achieved through nucleophilic aromatic substitution (SₙAr) reactions if an activated aryl halide (e.g., with electron-withdrawing groups) is used as the coupling partner. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a more general route for forming C-N bonds between the amino group and various aryl halides or triflates.

Table of Representative Derivatization Reactions of the Amino Group:

| Reaction Type | Reagent Example | Base/Catalyst | Product Type |

|---|---|---|---|

| Acylation | Acetyl Chloride | Pyridine | N-Acetyl derivative |

| Alkylation | Benzyl Bromide | K₂CO₃ | N-Benzyl derivative |

| Arylation | 2,4-Dinitrofluorobenzene | NaHCO₃ | N-(2,4-dinitrophenyl) derivative |

Introducing additional substituents onto the aromatic ring is a key strategy for exploring SAR. The regiochemical outcome of electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents.

The amino group (-NH₂) is a powerful activating, ortho, para-director.

The cyclopropoxy group (-O-c-Pr) is also an activating, ortho, para-director due to the oxygen's lone pairs participating in resonance.

The carboxylic acid group (-COOH) is a deactivating, meta-director.

In this compound, the two activating groups (amino and cyclopropoxy) will dominate the directing effects over the deactivating carboxylic acid group. Both the amino and cyclopropoxy groups direct incoming electrophiles to the positions ortho and para to themselves.

The likely positions for electrophilic attack are:

Position 5: This position is ortho to the amino group and meta to the cyclopropoxy group. It is sterically accessible.

Position 2: This position is para to the amino group and ortho to the cyclopropoxy group.

Position 6: This position is ortho to both the cyclopropoxy and carboxylic acid groups, and meta to the amino group. This position is generally less favored due to steric hindrance and the deactivating effect of the adjacent carboxyl group.

The strong activating effect of the amino group makes it the dominant directing group, suggesting that substitution will preferentially occur at positions 5 and 2. To control the reactivity and regioselectivity, the highly activating amino group is often temporarily converted into a less activating amide (e.g., an acetamide) before performing the EAS reaction. This protecting group can be removed later by hydrolysis.

Hypothetical Example: Bromination of a Protected Derivative

| Reaction Step | Reagents | Expected Major Product |

|---|---|---|

| 1. Protection | Acetic Anhydride (B1165640) | 4-Acetamido-3-cyclopropoxybenzoic acid |

| 2. Bromination | Br₂, FeBr₃ | 4-Acetamido-5-bromo-3-cyclopropoxybenzoic acid |

| 3. Deprotection | Acid or Base Hydrolysis | 4-Amino-5-bromo-3-cyclopropoxybenzoic acid |

Structure Activity Relationship Sar Studies of 4 Amino 3 Cyclopropoxybenzoic Acid Analogs

Rational Design Principles for SAR Investigations of Benzoic Acid Derivatives

The rational design of benzoic acid derivatives for Structure-Activity Relationship (SAR) studies is a methodical process aimed at optimizing a compound's therapeutic properties. Benzoic acid and its analogs, including 4-aminobenzoic acid (PABA), are versatile scaffolds in pharmaceutical development due to their ability to undergo substitutions at multiple positions. nih.govresearchgate.net This allows for the fine-tuning of a molecule's size, shape, and electronic properties to enhance its interaction with a biological target.

Key principles in the rational design of benzoic acid analogs include:

Scaffold Hopping and Bioisosteric Replacement : This involves replacing parts of the molecule with other fragments that have similar physical or chemical properties but may improve potency or pharmacokinetics. For instance, replacing a phenyl group with a thiophene (B33073) moiety can alter binding affinity. nih.gov

Substituent Modification : The nature, size, and position of substituents on the benzoic acid ring are critical. nih.govresearchgate.net Electron-withdrawing groups can increase the acidity of the carboxylic acid, which may be crucial for binding, while electron-donating groups have the opposite effect. researchgate.net Hydrophilic substituents can facilitate interactions with polar amino acid residues at a target site, whereas bulky, hydrophobic groups may be necessary to occupy specific hydrophobic pockets within a protein. nih.goviomcworld.com

Conformational Constraint : Introducing rigid elements, such as a cyclopropyl (B3062369) group, can lock the molecule into a specific conformation. This can lead to a more favorable binding entropy and increased potency if the constrained conformation is the one recognized by the target receptor. nih.govrsc.org

Molecular Modeling : Computational techniques are often used to predict how different analogs will bind to a target protein. iomcworld.com This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

By systematically applying these principles, medicinal chemists can build a comprehensive understanding of the SAR for a series of compounds, leading to the development of more potent and selective drug candidates.

Impact of Cyclopropoxy Group Conformational Restraints on Molecular Recognition

The cyclopropyl group is a valuable tool in medicinal chemistry due to its unique structural and electronic properties. nih.gov When incorporated into a molecule as a cyclopropoxy substituent, it can significantly influence how the molecule is recognized by biological systems through conformational restraint.

The three-membered ring of cyclopropane (B1198618) is rigid and planar, with C-C bonds that have enhanced π-character. nih.gov This rigidity restricts the rotational freedom of the alkoxy linkage, forcing the molecule to adopt a more defined shape. This pre-organization of the ligand into a specific conformation can have several positive effects:

Enhanced Binding Affinity : By reducing the entropic penalty of binding, a conformationally restrained molecule can exhibit higher affinity for its target. The molecule spends more time in the "correct" conformation for binding, leading to a more favorable interaction. nih.govrsc.org

Increased Selectivity : Different receptors may recognize different conformations of a molecule. By locking a molecule into a conformation that is preferred by the desired target, selectivity over off-targets can be improved, potentially reducing side effects. nih.gov

Improved Metabolic Stability : The cyclopropyl group can block sites of metabolism, leading to a longer half-life in the body. rsc.org

In the context of 4-Amino-3-cyclopropoxybenzoic acid, the cyclopropoxy group holds the ether linkage in a more fixed orientation relative to the benzene (B151609) ring compared to a more flexible alkoxy group like ethoxy or isopropoxy. This can orient the amino and carboxylic acid groups in a specific spatial arrangement that may be optimal for binding to a particular receptor or enzyme. Studies on other cyclopropyl-containing molecules have shown that this group can induce specific conformations that are critical for biological activity. nih.gov For example, the cyclopropyl group can influence the planarity and orientation of adjacent functionalities, which can be crucial for interactions within a binding pocket. rsc.org

The precise impact of the cyclopropoxy group's conformational restraint on the molecular recognition of this compound analogs would depend on the specific topology of the target's binding site.

Influence of Substituent Variations on Binding Affinity and Selectivity in Biological Systems

The binding affinity and selectivity of this compound analogs are highly sensitive to variations in the substituents on the aromatic ring and at the amino and carboxyl groups. SAR studies on related benzoic acid scaffolds have provided valuable insights into these effects.

Table 1: Illustrative SAR of Benzoic Acid Analogs Targeting a Hypothetical Receptor

| Compound | R1 (at position 3) | R2 (at position 4) | R3 (at position 5) | Binding Affinity (IC50, nM) |

| A | -OCH(CH3)2 | -NH2 | -H | 500 |

| B | -O-cyclopropyl | -NH2 | -H | 150 |

| C | -O-cyclopropyl | -NHCH3 | -H | 200 |

| D | -O-cyclopropyl | -NH2 | -Cl | 80 |

| E | -O-cyclopropyl | -NH2 | -CH3 | 120 |

This table is a hypothetical representation based on general SAR principles and does not represent actual experimental data for a specific target.

From this illustrative data, several trends can be observed:

Effect of the Alkoxy Group (R1) : Replacing the flexible isopropoxy group (Compound A) with a rigid cyclopropoxy group (Compound B) leads to a significant increase in binding affinity. This highlights the beneficial effect of the conformational restraint imposed by the cyclopropyl ring, as discussed in the previous section.

Effect of N-Alkylation (R2) : Methylation of the amino group (Compound C) reduces binding affinity compared to the parent amine (Compound B). This suggests that the primary amine may be involved in crucial hydrogen bonds as a donor, and the addition of a methyl group could introduce steric hindrance or disrupt this interaction. drugdesign.org

Effect of Substitution at Position 5 (R3) : The introduction of a small, electron-withdrawing substituent like chlorine (Compound D) at the 5-position enhances binding affinity. This could be due to favorable interactions with a specific sub-pocket in the receptor or by altering the electronic properties of the ring. Conversely, a small, electron-donating methyl group (Compound E) also shows improved affinity over the unsubstituted analog (Compound B), though less than the chloro-substituted one. This indicates that the pocket at this position can tolerate small substituents, and the nature of the substituent (electron-withdrawing vs. donating) can fine-tune the binding.

Studies on other benzoic acid derivatives have shown that the size and lipophilicity of substituents are critical for activity. nih.govnih.gov For example, in a series of 2,5-substituted benzoic acid inhibitors, the introduction of hydrophobic substituents that can occupy a hydrophobic groove in the target protein was essential for potent binding. nih.gov However, excessive lipophilicity can also lead to reduced selectivity and potential off-target effects. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are powerful tools in drug discovery, enabling the prediction of the activity of novel compounds and providing insights into the structural features that are important for biological function. mdpi.commdpi.com

The development of a QSAR model for this compound derivatives would follow a series of steps:

Data Set Collection : A series of analogs with known biological activities (e.g., IC50 or EC50 values) is required. bcrcp.ac.in This data set should have a sufficient number of compounds with a wide range of activities and structural diversity.

Descriptor Calculation : For each molecule in the data set, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, including:

Constitutional descriptors : Molecular weight, number of atoms, etc.

Topological descriptors : Describing atomic connectivity.

Geometric descriptors : Related to the 3D shape of the molecule.

Physicochemical descriptors : Such as logP (lipophilicity) and pKa.

Quantum chemical descriptors : Derived from computational chemistry calculations, like atomic charges and orbital energies. researchgate.net

Model Building : Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., random forest, support vector machines), are used to build a mathematical model that relates the descriptors to the biological activity. mdpi.combcrcp.ac.in

Model Validation : The predictive power of the QSAR model must be rigorously validated. mdpi.com This is typically done by splitting the data into a training set (used to build the model) and a test set (used to evaluate the model's performance on "unseen" data). mdpi.com The model's ability to make accurate predictions for the test set is a measure of its robustness.

A hypothetical QSAR equation for a series of benzoic acid derivatives might look like:

pIC50 = c0 + c1logP + c2ASA_H + c3*E_LUMO

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity of the compound.

ASA_H is the hydrophobic component of the solvent-accessible surface area.

E_LUMO is the energy of the lowest unoccupied molecular orbital.

c0, c1, c2, c3 are coefficients determined by the regression analysis.

Such a model would allow researchers to predict the potency of new, unsynthesized analogs of this compound, thereby accelerating the discovery of new therapeutic agents.

Investigation of Molecular Interactions and Biological Target Engagement of 4 Amino 3 Cyclopropoxybenzoic Acid in Vitro and Preclinical Models

Enzyme Modulation and Inhibition Studies (In Vitro)

There are no publicly available studies detailing the in vitro modulation or inhibition of specific enzymes by 4-Amino-3-cyclopropoxybenzoic acid. Research in this area would typically involve screening the compound against a panel of enzymes to determine its inhibitory or activating effects. Quantitative data, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, would be generated to characterize the potency and nature of any observed enzyme modulation. Without such studies, the enzymatic targets of this compound, if any, are unknown.

Receptor Binding and Activation Profiling (In Vitro)

Information regarding the in vitro receptor binding and activation profile of this compound is not present in the current scientific literature. A standard investigation would assess the compound's ability to bind to a wide array of biological receptors and would further characterize the nature of this binding as agonistic, antagonistic, or allosteric. The affinity (Kd) and efficacy (EC50) of the compound for any identified receptor targets would be crucial parameters, but this data is not available.

Cellular Pathway Interrogation in Preclinical In Vitro Models

There is a lack of published research on the effects of this compound on cellular pathways in preclinical in vitro models. Such investigations would typically utilize cell-based assays to explore how the compound influences specific signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation. Techniques like western blotting, qPCR, or reporter gene assays would be employed to measure changes in protein levels, gene expression, or pathway activation. In the absence of these studies, the cellular mechanisms of action for this compound remain unelucidated.

Mechanistic Studies of Biological Activity in Non-Human Organismal Systems

Mechanistic studies of the biological activity of this compound in non-human organismal systems, such as microbial or specific animal tissue models, have not been reported. These types of studies are essential for understanding the physiological effects of a compound in a more complex biological context and for corroborating in vitro findings. Without this research, the broader biological impact and mechanism of action of this compound are yet to be determined.

Computational Chemistry and Theoretical Studies on 4 Amino 3 Cyclopropoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the optimized geometry and electronic structure of 4-Amino-3-cyclopropoxybenzoic acid. researchgate.net These calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles. indexcopernicus.com

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its tendency to participate in chemical reactions. A smaller gap generally suggests higher reactivity. These calculations can identify the most likely sites for electrophilic and nucleophilic attacks. researchgate.net

Furthermore, quantum chemical methods can be used to calculate various molecular properties that influence the molecule's behavior. These include the dipole moment, polarizability, and first-order hyperpolarizability, which are important for understanding its interactions with electric fields and its potential for use in nonlinear optical materials. researchgate.net Mulliken and natural atomic charges can also be calculated to understand the charge distribution within the molecule. researchgate.net

Table 1: Predicted Quantum Chemical Properties

| Property | Description |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule, providing bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The difference in energy between the HOMO and LUMO, indicating chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, showing regions of positive and negative potential and predicting sites for electrophilic and nucleophilic attack. |

| Atomic Charges | The distribution of electron charge among the atoms in the molecule, calculated using methods like Mulliken or Natural Bond Orbital (NBO) analysis. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. researchgate.net This method is instrumental in drug discovery and design, as it helps to understand the binding mode and affinity of a potential drug candidate. ekb.egnih.gov For this compound, docking studies can be performed to predict its interactions with various biological targets. The process involves preparing the 3D structures of both the ligand and the receptor, and then using a scoring function to evaluate the different binding poses. ekb.eg

The results of molecular docking can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. jocpr.com These interactions are crucial for the stability of the ligand-protein complex and can provide insights into the molecule's potential biological activity. ekb.eg

Molecular dynamics (MD) simulations can further refine the understanding of ligand-target interactions. MD simulations provide a dynamic view of the system over time, allowing for the study of the conformational changes that may occur upon ligand binding and the stability of the complex. This can offer a more realistic picture of the binding process compared to the static view provided by docking.

Table 2: Key Parameters in Molecular Docking Studies

| Parameter | Description |

| Binding Energy/Affinity | A measure of the strength of the interaction between the ligand and the target protein. Lower binding energy values typically indicate a more stable complex. |

| Binding Pose | The predicted orientation and conformation of the ligand within the active site of the protein. |

| Hydrogen Bonds | The formation of hydrogen bonds between the ligand and specific amino acid residues in the protein's active site. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. |

| Inhibition Constant (Ki) | A measure of the potency of a ligand as an inhibitor of a particular enzyme. |

Conformational Analysis and Energy Landscape Mapping of the Compound

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of the molecule and to understand the energy barriers between them. rsc.org

By systematically rotating the rotatable bonds in the molecule, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers. Computational methods can be used to calculate the relative energies of these conformers, providing an understanding of their populations at a given temperature. researchgate.net This information is crucial as different conformers may have different abilities to bind to a biological target.

The energy landscape map provides a comprehensive view of the conformational space available to the molecule. This map can reveal the flexibility of the molecule and the pathways for conformational transitions. Understanding the conformational preferences is essential for designing molecules with specific shapes and properties. rsc.org

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry can be a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a synthesized compound. rsc.org

For instance, theoretical calculations can predict the vibrational frequencies that would be observed in infrared (IR) and Raman spectra. researchgate.net By comparing the calculated spectrum with the experimental one, researchers can assign the observed vibrational bands to specific motions of the atoms within the molecule. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C NMR) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netresearchgate.net The predicted chemical shifts can be compared with experimental NMR data to help in the structural elucidation of the molecule. researchgate.net

Furthermore, electronic absorption spectra, such as UV-Vis spectra, can be predicted using time-dependent density functional theory (TD-DFT). researchgate.net These calculations provide information about the electronic transitions within the molecule and can help in understanding its photophysical properties.

Table 3: Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters |

| Infrared (IR) & Raman Spectroscopy | Vibrational frequencies and intensities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C chemical shifts. |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transition energies and oscillator strengths. |

Advanced Analytical Methodologies for Research on 4 Amino 3 Cyclopropoxybenzoic Acid

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating 4-Amino-3-cyclopropoxybenzoic acid from impurities, starting materials, and by-products. The choice of technique depends on the specific analytical goal, such as purity assessment or isomer separation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound. A typical method involves reversed-phase chromatography, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture.

Method Development: The development of a robust HPLC method begins with selecting an appropriate column and mobile phase. For this compound, a C18 column is a common choice due to the compound's aromatic nature. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is critical for controlling the ionization state of the amino and carboxylic acid groups, which significantly impacts retention time. Gradient elution, where the proportion of the organic modifier is increased over time, is typically employed to ensure the efficient elution of the target compound and any impurities with different polarities. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. wu.ac.thwu.ac.th

Method Validation: Once developed, the method must be validated to ensure its reliability, accuracy, and precision. wu.ac.thnih.govresearchgate.netresearchgate.net Validation parameters, as stipulated by international guidelines, include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.govpom.go.id

Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies. researchgate.netnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govpom.go.id

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters. wu.ac.th

A validated HPLC method is crucial for routine quality control, stability testing, and ensuring the purity of this compound. researchgate.net

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound, being a polar, non-volatile amino acid derivative, cannot be directly analyzed by GC. sigmaaldrich.comnih.gov It requires a chemical derivatization step to convert it into a more volatile and thermally stable form. sigmaaldrich.comnih.gov

Derivatization: The primary goal of derivatization is to replace the active hydrogens on the amine (-NH2) and carboxylic acid (-COOH) functional groups with nonpolar moieties. sigmaaldrich.com A common approach is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more volatile and stable than the parent compound. sigmaaldrich.comnih.gov The reaction typically involves heating the analyte with the derivatizing agent in a suitable solvent. sigmaaldrich.com

GC-MS Analysis: Once derivatized, the sample is injected into the GC-MS system. The volatile derivatives are separated on a capillary column (e.g., a nonpolar SLB-5ms). sigmaaldrich.com The separated components then enter the mass spectrometer, which serves as the detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative information. nih.gov GC-MS is particularly useful for identifying and quantifying volatile impurities that may not be easily detected by HPLC. dss.go.thchromatographyonline.com

Table 2: Typical GC-MS Analysis Protocol

| Step | Description |

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| Reaction Conditions | Heat at 100 °C for 1-4 hours in acetonitrile. sigmaaldrich.com |

| GC Column | SLB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Oven Program | Start at 100 °C, ramp to 300 °C at 10 °C/min |

| Ionization Mode | Electron Impact (EI) at 70 eV dss.go.th |

| Mass Range | 50-550 amu |

Chiral Chromatography for Enantiomeric Purity and Isomer Separation

While this compound itself is not chiral, chiral chromatography would be essential if it were synthesized from chiral precursors or if it were to be used in the synthesis of a chiral final product. This technique is designed to separate enantiomers—mirror-image isomers that have identical physical properties except for their interaction with plane-polarized light. sigmaaldrich.com

Direct separation of enantiomers is achieved using a chiral stationary phase (CSP). yakhak.org These phases are themselves enantiomerically pure and interact differently with the two enantiomers of a racemic compound, leading to different retention times.

Types of Chiral Stationary Phases:

Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs. They consist of derivatives of cellulose (B213188) or amylose, such as tris(3,5-dimethylphenylcarbamate), coated or covalently bonded to a silica (B1680970) support. yakhak.org Chiral recognition occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Macrocyclic Glycopeptide-based CSPs: Chiral selectors like teicoplanin or vancomycin (B549263) are effective for separating polar and ionic compounds like amino acids. sigmaaldrich.comnih.govmdpi.com They offer multiple interaction sites, including peptide linkages, aromatic rings, and sugar moieties, facilitating chiral discrimination.

The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) for normal-phase chromatography, is critical for achieving optimal separation. csic.es The development of a chiral separation method allows for the determination of enantiomeric excess (e.e.), a crucial quality attribute for chiral molecules. sigmaaldrich.com

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are vital for confirming the chemical structure of this compound and analyzing its fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Experiments)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: A ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the aromatic ring, the cyclopropyl (B3062369) group, the amine group, and the carboxylic acid. The splitting patterns (e.g., doublets, triplets) would help to confirm the substitution pattern on the benzene (B151609) ring. rsc.orgrsc.org

¹³C NMR Spectroscopy: A ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. mdpi.com The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment (e.g., aromatic, aliphatic, carbonyl). This technique is essential for confirming the presence of all carbon atoms in the expected structure. rsc.org

2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural confirmation by showing correlations between nuclei. wikipedia.org

COSY reveals which protons are coupled to each other (typically on adjacent carbons).

HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in the ¹H and ¹³C spectra.

Table 3: Predicted NMR Data for this compound (in DMSO-d₆)

| ¹H NMR Predicted Shifts (ppm) | ¹³C NMR Predicted Shifts (ppm) |

| ~12.0 (s, 1H, -COOH) | ~167.0 (C=O) |

| ~7.5 (d, 1H, Ar-H) | ~150.0 (C-NH₂) |

| ~7.3 (dd, 1H, Ar-H) | ~145.0 (C-O) |

| ~6.8 (d, 1H, Ar-H) | ~125.0 (Ar C-H) |

| ~5.5 (s, 2H, -NH₂) | ~122.0 (Ar C-H) |

| ~4.0 (m, 1H, O-CH) | ~118.0 (Ar C-H) |

| ~0.8-1.0 (m, 4H, -CH₂) | ~115.0 (Ar C-COOH) |

| ~55.0 (O-CH) | |

| ~10.0 (-CH₂) |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When coupled with a chromatographic technique (like LC-MS or GC-MS), it becomes a highly specific and sensitive analytical tool.

Molecular Weight Determination: Using a soft ionization technique such as Electrospray Ionization (ESI), the compound can be ionized with minimal fragmentation, yielding a prominent molecular ion peak (or a protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻). For this compound (C₁₀H₁₁NO₃, Molecular Weight: 193.20 g/mol ), high-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, confirming the elemental composition.

Fragmentation Analysis: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic pattern of fragment ions is produced. nih.gov Analyzing these fragments provides clues about the molecule's structure. For this compound, key fragmentations would include:

Loss of water ([M+H - H₂O]⁺) from the carboxylic acid. nih.gov

Loss of carbon monoxide ([M+H - CO]⁺) after the loss of water. nih.gov

Loss of the entire carboxyl group ([M+H - COOH]⁺).

Cleavage of the cyclopropoxy ether bond.

Loss of ammonia (B1221849) ([M+H - NH₃]⁺) from the amino group. nih.gov

These fragmentation patterns serve as a fingerprint for the molecule, aiding in its identification, especially in complex mixtures. nih.govnih.govuab.edu

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Possible Identity |

| 194.08 | [M+H]⁺ |

| 176.07 | [M+H - H₂O]⁺ |

| 166.09 | [M+H - C₂H₄]⁺ (from cyclopropyl) |

| 148.07 | [M+H - H₂O - CO]⁺ |

| 147.08 | [M - COOH]⁺ |

| 120.08 | [M+H - COOH - C₂H₄]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques for the characterization of this compound, providing insights into its functional groups and electronic structure.

Infrared (IR) Spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit several key absorption bands. The presence of the amino group (-NH₂) is typically confirmed by two distinct stretching vibrations in the range of 3300-3500 cm⁻¹. researchgate.net The carboxylic acid moiety (-COOH) would show a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption between 1680-1710 cm⁻¹. The aromatic ring will produce C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The cyclopropoxy group would be identified by its characteristic C-O and cyclopropyl C-H and C-C stretching and bending vibrations.

Interactive Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Amino (-NH₂) | 3400 - 3500 | N-H Symmetric Stretch |

| Amino (-NH₂) | 3300 - 3400 | N-H Asymmetric Stretch |

| Carboxylic Acid (-COOH) | 2500 - 3300 | O-H Stretch (Broad) |

| Carboxylic Acid (-COOH) | 1680 - 1710 | C=O Stretch |

| Aromatic Ring | 3000 - 3100 | C-H Stretch |

| Aromatic Ring | 1450 - 1600 | C=C Stretch |

| Cyclopropoxy | ~1200 | C-O Stretch |

| Cyclopropyl | ~3100 | C-H Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would be expected to show absorption bands characteristic of an aromatic system with electron-donating (amino and cyclopropoxy) and electron-withdrawing (carboxylic acid) substituents. Typically, aromatic compounds exhibit π → π* transitions. nih.gov The presence of the amino and cyclopropoxy groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid. researchgate.net The spectrum would likely display a strong absorption band in the UV region, which can be useful for quantitative analysis.

Interactive Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption for this compound

| Electronic Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| π → π* | ~280 - 320 nm | To be determined experimentally | Ethanol/Methanol |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would elucidate its molecular conformation and crystal packing.

A successful crystallographic analysis would reveal the planarity of the benzoic acid core and the orientation of the cyclopropoxy and amino substituents relative to the aromatic ring. It would also provide accurate measurements of the C-C, C-O, C-N, and C=O bond lengths and the angles between them.

Furthermore, the analysis of the crystal structure would detail the intermolecular interactions that stabilize the solid-state assembly. It is anticipated that the amino and carboxylic acid groups would participate in a network of hydrogen bonds, potentially forming dimers or more extended supramolecular structures. nih.gov The nature of these hydrogen bonds (e.g., N-H···O, O-H···N, or O-H···O) would be precisely mapped. The packing of the molecules in the crystal lattice, including any π-π stacking interactions between the aromatic rings, would also be determined. This information is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. While specific crystallographic data for this compound is not available, studies on similar substituted benzoic acids have shown the formation of intricate hydrogen-bonded networks. nih.govrsc.org

Chemical Derivatization Strategies for Enhanced Analytical Detection and Separation

Chemical derivatization involves modifying the structure of an analyte to improve its analytical properties. For this compound, derivatization can be employed to enhance its volatility for gas chromatography (GC), improve its ionization efficiency for mass spectrometry (MS), or increase its detectability for high-performance liquid chromatography (HPLC).

Several derivatization strategies can be envisioned based on the reactive functional groups of the molecule: the amino group and the carboxylic acid group.

Esterification of the Carboxylic Acid: The carboxylic acid group can be converted to an ester (e.g., a methyl or ethyl ester) by reaction with an alcohol in the presence of an acid catalyst. This increases the volatility of the compound, making it more amenable to GC analysis.

Acylation of the Amino Group: The amino group can be acylated using reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride. This modification can improve chromatographic peak shape and thermal stability.

Silylation: Both the amino and carboxylic acid groups can be silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation is a common technique to increase the volatility and thermal stability of polar compounds for GC-MS analysis.

Formation of Schiff Bases: The primary amino group can react with aldehydes or ketones to form Schiff bases. eresearchco.comresearchgate.net This reaction can be used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors in HPLC. For example, reaction with a fluorescent aldehyde would yield a highly fluorescent derivative, allowing for trace-level detection.

These derivatization strategies can be crucial for developing robust and sensitive analytical methods for the quantification of this compound in various matrices. The choice of the derivatization reagent and reaction conditions would depend on the specific analytical technique being employed and the desired outcome.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.